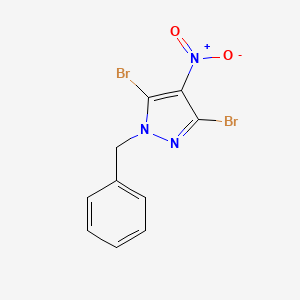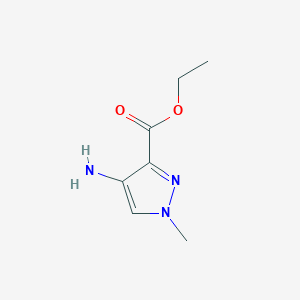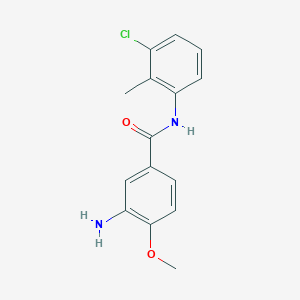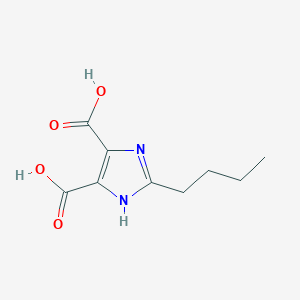![molecular formula C8H5NO2 B1287380 Benzo[d]oxazole-4-carbaldehyde CAS No. 1492303-37-3](/img/structure/B1287380.png)
Benzo[d]oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazole-4-carbaldehyde (BOC), also known as 3-benzoylthiophene-2-carbaldehyde, is a heterocyclic aldehyde that is used as a building block in organic synthesis. It is a colorless liquid with a strong odor and is soluble in organic solvents. BOC is a versatile reagent in organic synthesis and has a wide range of applications in medicinal chemistry, material science, and biochemistry.
科学的研究の応用
Medicinal Chemistry Applications
In medicinal chemistry, Benzo[d]oxazole derivatives, including Benzo[d]oxazole-4-carbaldehyde, have shown significant pharmacological properties. These compounds are integral to the development of new therapeutic agents due to their diverse biological activities. Microwave-assisted synthesis of benzoxazoles, including this compound derivatives, has been highlighted as a rapid and efficient method for producing these compounds with potential pharmacological properties (Özil & Menteşe, 2020). Additionally, the structural modification of benzoxazole scaffolds has been explored for developing new antitumor agents, showcasing the therapeutic potential of these derivatives in cancer chemotherapy (Ahmed et al., 2012).
将来の方向性
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the literature will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
作用機序
Target of Action
Benzo[d]oxazole-4-carbaldehyde, a derivative of the benzoxazole family, has been found to exhibit significant biological activities. Benzoxazole derivatives have been reported to show antagonistic activity against gaba a receptors, which are potential targets for the treatment of epilepsy, anxiety, and sleep disorders .
Mode of Action
For instance, they can inhibit the function of GABA A receptors, thereby affecting neuronal signaling .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect various biochemical pathways. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects .
生化学分析
Biochemical Properties
Benzo[d]oxazole-4-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin. These interactions are primarily through binding affinity, where this compound binds to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to anti-inflammatory effects, as seen in studies where this compound demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating the activity of key signaling molecules and transcription factors. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in cell signaling. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as PGHS and trypsin, inhibiting their catalytic activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can interact with transcription factors, modulating their activity and leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other biomolecules .
特性
IUPAC Name |
1,3-benzoxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCJKHCBSPBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
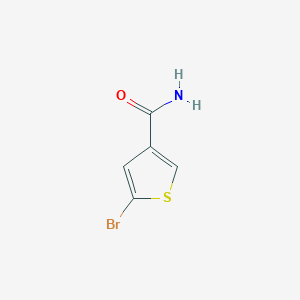
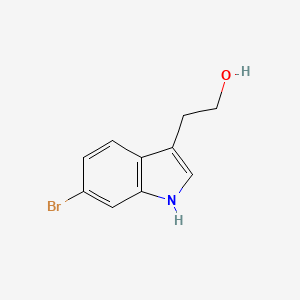
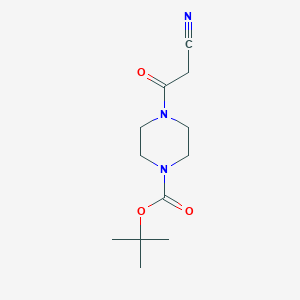
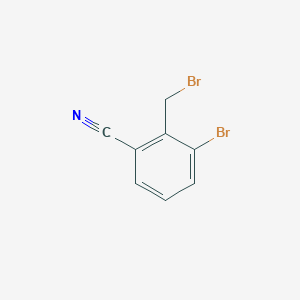

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
